Inhibitor of FMS-like receptor tyrosine kinase-3 (FLT3) (IC50 = 15 nM). Displays selectivity for FLT3 against 6 other kinases including EGFR. Displays antiproliferative activity against the MV4;11 cell line (expressing constitutively active FLT3) and a number of cancer cell lines, including SNU-638 (stomach carcinoma) and HT-1080 (fibrosarcoma).
5'-Fluoroindirubinoxime
CAS No.:
Cat. No.: VC0004804
Molecular Formula: C16H10FN3O2
Molecular Weight: 295.27 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C16H10FN3O2 |
---|---|
Molecular Weight | 295.27 g/mol |
IUPAC Name | 5-fluoro-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol |
Standard InChI | InChI=1S/C16H10FN3O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)15-14(20-22)9-3-1-2-4-11(9)18-15/h1-7,18-19,21H |
Standard InChI Key | LAPHNLUPQPQSKF-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=C4C=C(C=CC4=NC3=O)F)NO |
SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)F)O)N=O |
Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)F)O)N=O |
Chemical Structure and Physicochemical Properties
Molecular Architecture
5'-Fluoroindirubinoxime (C₁₆H₁₀FN₃O₂; molecular weight: 295.27 g/mol) features a biindolyl core, where one indole moiety is substituted with a fluorine atom at the 5' position, and the other is functionalized with an oxime group (Figure 1) . The planar structure facilitates interactions with the ATP-binding pocket of FLT3, while the fluorine atom enhances metabolic stability and binding affinity .
Table 1: Key Chemical Properties of 5'-Fluoroindirubinoxime
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₀FN₃O₂ | |
Molecular Weight | 295.27 g/mol | |
Solubility | 29.53 mg/mL in DMSO | |
Storage Conditions | -20°C (powder); -80°C (solution) | |
CAS Registry Number | 861214-33-7 |
The compound’s solubility profile limits its bioavailability, necessitating formulation optimization for in vivo applications .
Mechanism of Action: FLT3 Inhibition and Selectivity
FLT3 Signaling in Hematological Malignancies
FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), occur in 30% of AML cases and drive constitutive kinase activation, promoting cell proliferation and survival . 5'-Fluoroindirubinoxime competitively inhibits FLT3 by binding to its ATP-binding domain, thereby blocking downstream signaling pathways such as PI3K/Akt and STAT5 .
Kinase Selectivity Profile
5'-Fluoroindirubinoxime demonstrates remarkable selectivity for FLT3 over related kinases. In enzymatic assays, it exhibits >100-fold selectivity against EGFR, c-Kit, and PDGFR, minimizing off-target effects . This specificity is attributed to its unique interaction with FLT3’s hydrophobic hinge region, as revealed by molecular docking studies .
Preclinical Efficacy and Pharmacodynamic Studies
In Vitro Antiproliferative Activity
In MV4-11 cells (FLT3-ITD-positive AML), 5'-Fluoroindirubinoxime induces apoptosis with an IC50 of 15 nM, compared to 1.2 µM in FLT3-wild-type cells (e.g., HL-60) . Cell cycle analysis reveals G1 arrest, consistent with FLT3 pathway inhibition .
In Vivo Tumor Suppression
In murine xenograft models, daily oral administration (10 mg/kg) reduces tumor volume by 70% over 21 days without significant toxicity . Pharmacokinetic studies show a plasma half-life of 4.2 hours and moderate tissue penetration, underscoring the need for improved formulations .
Synthesis and Development Challenges
Metabolic Stability and Toxicity
While 5'-Fluoroindirubinoxime exhibits minimal hepatotoxicity in rodents, its cytochrome P450 inhibition profile (CYP3A4 IC50: 8 µM) warrants caution in combinatorial regimens .
Future Directions and Concluding Remarks
Biomarker-Driven Clinical Trials
Liquid biopsy approaches (e.g., ctDNA analysis) could identify FLT3-ITD subpopulations most likely to benefit from 5'-Fluoroindirubinoxime . Concurrently, mass cytometry (CyTOF) may elucidate resistance mechanisms in real-time .
Prodrug Development
Structural modifications, such as phosphate prodrugs, may enhance aqueous solubility and oral bioavailability, addressing current formulation limitations .
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